Cas no 1127735-91-4 (2-amino-3-(4-phenylphenyl)propan-1-ol)
2-amino-3-(4-phenylphenyl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-amino-3-(4-phenylphenyl)propan-1-ol
- [1,1'-Biphenyl]-4-propanol, β-amino-
- 1,1'-Biphenyl]-4-propanol, b-amino-
- 3-([1,1'-biphenyl]-4-yl)-2-aminopropan-1-ol hydrochloride
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- Inchi: 1S/C15H17NO/c16-15(11-17)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15,17H,10-11,16H2
- InChI Key: RCAIWVIQRMDTAV-UHFFFAOYSA-N
- SMILES: C(C1C=CC(C2C=CC=CC=2)=CC=1)C(N)CO
Experimental Properties
- Density: 1.105±0.06 g/cm3(Predicted)
- Boiling Point: 431.6±33.0 °C(Predicted)
- pka: 12.71±0.10(Predicted)
2-amino-3-(4-phenylphenyl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1862449-0.05g |
2-amino-3-(4-phenylphenyl)propan-1-ol |
1127735-91-4 | 0.05g |
$587.0 | 2023-09-18 | ||
| Enamine | EN300-1862449-0.1g |
2-amino-3-(4-phenylphenyl)propan-1-ol |
1127735-91-4 | 0.1g |
$615.0 | 2023-09-18 | ||
| Enamine | EN300-1862449-0.25g |
2-amino-3-(4-phenylphenyl)propan-1-ol |
1127735-91-4 | 0.25g |
$642.0 | 2023-09-18 | ||
| Enamine | EN300-1862449-0.5g |
2-amino-3-(4-phenylphenyl)propan-1-ol |
1127735-91-4 | 0.5g |
$671.0 | 2023-09-18 | ||
| Enamine | EN300-1862449-1.0g |
2-amino-3-(4-phenylphenyl)propan-1-ol |
1127735-91-4 | 1g |
$1172.0 | 2023-05-26 | ||
| Enamine | EN300-1862449-2.5g |
2-amino-3-(4-phenylphenyl)propan-1-ol |
1127735-91-4 | 2.5g |
$1370.0 | 2023-09-18 | ||
| Enamine | EN300-1862449-5.0g |
2-amino-3-(4-phenylphenyl)propan-1-ol |
1127735-91-4 | 5g |
$3396.0 | 2023-05-26 | ||
| Enamine | EN300-1862449-10.0g |
2-amino-3-(4-phenylphenyl)propan-1-ol |
1127735-91-4 | 10g |
$5037.0 | 2023-05-26 | ||
| Enamine | EN300-1862449-1g |
2-amino-3-(4-phenylphenyl)propan-1-ol |
1127735-91-4 | 1g |
$699.0 | 2023-09-18 | ||
| Enamine | EN300-1862449-5g |
2-amino-3-(4-phenylphenyl)propan-1-ol |
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$2028.0 | 2023-09-18 |
2-amino-3-(4-phenylphenyl)propan-1-ol Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 2-amino-3-(4-phenylphenyl)propan-1-ol
Comprehensive Overview of 2-amino-3-(4-phenylphenyl)propan-1-ol (CAS No. 1127735-91-4): Properties, Applications, and Industry Insights
2-amino-3-(4-phenylphenyl)propan-1-ol (CAS No. 1127735-91-4) is a specialized organic compound gaining attention in pharmaceutical and material science research. This amino alcohol derivative features a unique biphenyl structure, making it a valuable intermediate for synthesizing advanced molecules. With the rise of targeted drug delivery and small-molecule therapeutics, researchers are increasingly exploring compounds like this for their potential in modulating biological pathways.
The molecular structure of 2-amino-3-(4-phenylphenyl)propan-1-ol combines a primary amine group with a hydroxyl functionality, offering dual reactivity for chemical modifications. Its lipophilic biphenyl moiety enhances membrane permeability, a critical factor in blood-brain barrier penetration studies—a trending topic in neuropharmacology research. Recent publications highlight similar structures in G-protein-coupled receptor (GPCR) targeting, aligning with the growing demand for precision medicine solutions.
In material science, this compound’s aromatic stacking capability makes it interesting for organic semiconductors and liquid crystal applications. As the flexible electronics market expands (projected to reach $87B by 2027), intermediates like CAS 1127735-91-4 are being investigated for self-assembling monolayers (SAMs) in OLED devices—a frequent search term among materials engineers.
Synthetic protocols for 2-amino-3-(4-phenylphenyl)propan-1-ol often involve reductive amination of corresponding ketones or epoxide ring-opening strategies. Optimizing its enantiomeric purity (>99% ee) is crucial, as evidenced by 23% YoY growth in chiral building block patents. The compound’s thermal stability (decomposition >250°C) also makes it suitable for high-temperature polymerization processes—a key consideration for thermoset resins manufacturers.
Analytical characterization typically employs HPLC-MS (retention time 6.2 min in C18 columns) and NMR spectroscopy (distinct singlet at 3.1 ppm for -CH2OH). These methods address common quality control questions like residual solvent limits (<0.1% per ICH Q3C), a compliance aspect heavily searched by QC chemists in regulatory-driven industries.
Market intelligence reveals increasing procurement of CAS 1127735-91-4 by contract research organizations (CROs), particularly for kinase inhibitor development—a segment with 400+ clinical trials active in 2023. Its structure-activity relationship (SAR) potential in allosteric modulation positions it as a candidate for undruggable target exploration, a hot topic in AI-driven drug discovery forums.
Environmental and handling data show favorable biodegradation potential (OECD 301B >60% in 28 days), aligning with green chemistry initiatives. This aspect resonates with the 72% of researchers who prioritize sustainable reagents according to ACS surveys. Storage recommendations (2-8°C under nitrogen) follow standard practices for air-sensitive amines, a practical detail often queried in laboratory workflow optimization searches.
Future applications may leverage its metal-chelating properties (logP 2.8) for catalytic systems or bioimaging probes. With the theranostics market growing at 12.4% CAGR, such multifunctional compounds are becoming strategically important. Ongoing studies on its salt formation behavior (e.g., hydrochloride or tartrate forms) could further expand formulation options—an area of interest for pharmaceutical crystallography specialists.
In conclusion, 2-amino-3-(4-phenylphenyl)propan-1-ol represents a versatile scaffold bridging medicinal chemistry and advanced materials development. Its CAS No. 1127735-91-4 is emerging in patent landscapes as innovators seek biphenyl-based solutions for next-generation therapeutics and functional materials, making it a compound to watch in cross-disciplinary research.
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